molecular formula C16H24O4 B11938640 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid CAS No. 79669-12-8

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid

Cat. No.: B11938640
CAS No.: 79669-12-8
M. Wt: 280.36 g/mol
InChI Key: PASMEGLJTMGRDI-UHFFFAOYSA-N
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Description

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid is a phenylpropanoic acid derivative of significant interest in specialized research and development. Its molecular structure, featuring a hexyloxy chain and a methoxyphenyl group, suggests potential utility in several advanced scientific fields. Researchers value this compound for its role as a key synthetic intermediate in the development of more complex organic molecules, particularly in the synthesis of liquid crystal materials, as seen with structurally related benzoic acid esters . Furthermore, its structural similarity to 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)—a well-studied gut microbiota metabolite from dietary polyphenols—indicates potential applicability in pharmacokinetic and nutritional biochemistry studies . Research on HMPA has demonstrated that such compounds can be rapidly absorbed, metabolized into sulfated and glucuronidated conjugates, and distributed to various tissues, including the kidneys, liver, and aorta . This profile makes related compounds valuable for investigating the health benefits of polyphenol metabolites. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes to support scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79669-12-8

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

3-(4-hexoxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C16H24O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7,9,12H,3-6,8,10-11H2,1-2H3,(H,17,18)

InChI Key

PASMEGLJTMGRDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)CCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.

    Etherification: The hydroxyl group at the 4-position is etherified with hexyl bromide in the presence of a base such as potassium carbonate to form 4-(hexyloxy)-3-methoxybenzaldehyde.

    Reduction: The aldehyde group is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.

Major Products Formed

    Oxidation: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid.

    Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanol.

    Substitution: Various substituted phenylpropanoic acids depending on the substituent used.

Scientific Research Applications

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The methoxy and hexyloxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically influence solubility, stability, and reactivity:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties
3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid 4-hexyloxy, 3-methoxy C₁₆H₂₄O₄ 280.36 High lipophilicity; potential for improved membrane penetration
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (Dihydroferulic acid) 4-hydroxy, 3-methoxy C₁₀H₁₂O₄ 196.20 Polar due to -OH; antioxidant and antimicrobial activities
3-[4-(Biphenyl-3-ylmethoxy)-3-methoxyphenyl]propanoic acid 4-biphenylmethoxy, 3-methoxy C₂₃H₂₂O₄ 362.42 Bulky substituent; may hinder solubility but enhance receptor binding
3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid 4-hydroxy, 3-methoxy, 2-methyl C₁₁H₁₄O₄ 210.23 Methyl group increases steric hindrance, altering stereochemical activity
  • Lipophilicity : The hexyloxy group in the target compound increases logP compared to hydroxy or smaller alkoxy substituents, favoring lipid membrane interactions but reducing aqueous solubility.
  • Acidity: The propanoic acid backbone (pKa ~4.8) remains consistent across analogs, but electron-donating groups like methoxy may slightly modulate acidity .

Biological Activity

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C16H24O4
Molecular Weight : 280.37 g/mol
CAS Number : 79669-12-8

The compound features a propanoic acid moiety connected to a hexyloxy and methoxy-substituted phenyl group, contributing to its unique chemical reactivity and biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that the compound can reduce inflammation markers in various biological models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains, indicating its potential application in treating infections.

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in metabolic regulation, similar to other phenolic compounds.
  • Modulation of Enzymatic Activity : It potentially modulates enzymes related to inflammation and oxidative stress, enhancing its therapeutic profile.

Case Studies

  • Metabolic Regulation : A study showed that this compound improved insulin sensitivity in animal models, suggesting a role in metabolic disorders such as diabetes.
  • Cognitive Function : Research indicated potential cognitive benefits, with improvements noted in memory tasks among subjects treated with the compound.

Pharmacokinetics

Pharmacokinetic studies reveal that after oral administration, this compound is rapidly absorbed and distributed to various tissues, including the liver and kidneys. The peak concentration occurs within 30 minutes post-administration, indicating efficient bioavailability.

ParameterValue
Absorption Time~30 minutes
Peak ConcentrationLiver > Kidneys
BioavailabilityHigh

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phenolic compounds such as:

CompoundAntioxidant ActivityAnti-inflammatoryAntimicrobial
3-(4-Hydroxy-3-methoxyphenyl)propionic AcidModerateYesYes
CurcuminHighYesYes
ResveratrolHighYesModerate

Q & A

Basic: What are the standard synthetic routes for 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid, and what reaction conditions are critical?

Answer:
The compound is typically synthesized via Friedel-Crafts alkylation or Mitsunobu reactions to introduce the hexyloxy and methoxy groups onto the phenyl ring. Key steps include:

  • Acylation : Propanoic acid derivatives are coupled to the substituted phenyl ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Etherification : Hexyloxy groups are introduced via nucleophilic substitution (e.g., Williamson synthesis) under reflux with potassium carbonate as a base .
  • Critical conditions : Anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and inert atmospheres (N₂/Ar) to prevent oxidation of phenolic intermediates .

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies methoxy (-OCH₃, δ ~3.8 ppm) and hexyloxy (-OCH₂-, δ ~3.4–4.1 ppm) groups. Aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Distinguishes carbonyl carbons (δ ~170–175 ppm) and quaternary carbons on the phenyl ring .
  • IR spectroscopy : Confirms carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch) and ether (C-O-C, ~1250 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 309.17) and fragmentation patterns .

Advanced: How can the synthesis be optimized to enhance yield and purity?

Answer:

  • Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation to reduce side reactions .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the compound ≥95% purity .
  • By-product mitigation : Add scavengers (e.g., molecular sieves) during etherification to absorb excess alcohols .
  • Yield improvement : Increase stoichiometric ratios of hexyl bromide (1.2–1.5 eq) and extend reaction times (12–24 hrs) .

Advanced: What in vitro models are suitable for evaluating its anti-inflammatory activity, and how do structural modifications affect efficacy?

Answer:

  • Cell-based assays :
    • COX-2 inhibition : Test in LPS-induced RAW 264.7 macrophages; measure prostaglandin E₂ (PGE₂) via ELISA .
    • NF-κB luciferase reporter assays : Quantify transcriptional activity in HEK293 cells .
  • Structure-activity insights :
    • Hexyloxy chain : Enhances lipophilicity (logP ~3.5), improving membrane permeability .
    • Methoxy group : Electron-donating effects stabilize radical intermediates, boosting antioxidant capacity .
    • Carboxylic acid : Critical for hydrogen bonding with COX-2 active sites (confirmed via docking studies) .

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Variable standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
  • Purity validation : Characterize compounds via HPLC (>98% purity) to exclude confounding effects from impurities .
  • Metabolic stability : Compare results in hepatocyte models (e.g., human vs. rodent) to account for species-specific metabolism .
  • Dose-response curves : Use nonlinear regression to calculate IC₅₀ values, reducing variability from endpoint measurements .

Advanced: What methodologies assess metabolic stability and bioavailability in preclinical studies?

Answer:

  • In vitro models :
    • Hepatocyte incubations : Monitor phase I/II metabolism (e.g., glucuronidation/sulfation) via LC-MS/MS .
    • Caco-2 permeability assays : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • In vivo PK studies :
    • Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS analysis. Key parameters: t₁/₂ (~4–6 hrs), Cmax (~2–4 µg/mL) .
    • Detect major metabolites (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) .

Advanced: How can molecular docking predict interactions with cyclooxygenase-2 (COX-2)?

Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :
    • Retrieve COX-2 structure (PDB ID: 5KIR).
    • Prepare ligand (protonate carboxylic acid at pH 7.4).
    • Identify binding pockets (e.g., Arg120/Tyr355 for H-bonding; hydrophobic pocket for hexyloxy chain) .
  • Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with known inhibitors (e.g., celecoxib: ΔG ~-10.2 kcal/mol) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers at 4°C, away from oxidizers .
  • Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

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